4-(6-Chloro-4-phenylquinazolin-2-yl)morpholine
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Overview
Description
4-(6-Chloro-4-phenylquinazolin-2-yl)morpholine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a chloro group at the 6th position and a phenyl group at the 4th position of the quinazoline ring, along with a morpholine moiety at the 2nd position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-4-phenylquinazolin-2-yl)morpholine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the condensation of anthranilic acid with formamide or the cyclization of 2-aminobenzamide with orthoesters.
Introduction of the Chloro and Phenyl Groups: The chloro and phenyl groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while the phenyl group can be introduced via Friedel-Crafts alkylation.
Attachment of the Morpholine Moiety: The morpholine moiety can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloro-4-phenylquinazolin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF).
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly as an inhibitor of specific tyrosine kinases involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-(6-Chloro-4-phenylquinazolin-2-yl)morpholine involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and proliferation. This makes it a potential candidate for anticancer therapy. The exact molecular targets and pathways may vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 6-chloro-2-phenylquinoline share structural similarities but differ in their biological activities and applications.
Indole Derivatives: Indole-based compounds, such as 5-fluoro-3-phenylindole, exhibit different pharmacological profiles compared to quinazoline derivatives
Uniqueness
4-(6-Chloro-4-phenylquinazolin-2-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a chloro group, phenyl group, and morpholine moiety contributes to its potential as a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
4-(6-chloro-4-phenylquinazolin-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-14-6-7-16-15(12-14)17(13-4-2-1-3-5-13)21-18(20-16)22-8-10-23-11-9-22/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTCFUTWDISZKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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